1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is involved in the synthesis of sulfur-containing heterocycles and spiro compounds, highlighting its role in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Reddy et al., 2001), (Adib et al., 2008).
Corrosion Inhibition
Studies have demonstrated the effectiveness of spirocyclopropane derivatives, related to this compound, in inhibiting corrosion of mild steel in acidic environments. This suggests its potential in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020), (Chafiq et al., 2020).
Supramolecular Architecture
Research into the supramolecular outcomes of fluorination on cyclohexane-5-spirohydantoin derivatives, akin to the chemical structure of interest, has provided insights into how molecular interactions can be engineered to achieve desired material properties. This work contributes to our understanding of molecular design and assembly (Simić et al., 2021).
Antidiabetic and Antimicrobial Activities
Further studies have investigated the antidiabetic and antimicrobial activities of compounds structurally related to this compound. These findings underscore the potential biomedical applications of such compounds, including their role in treating diabetes and infections (Kayukova et al., 2022), (Dalloul et al., 2017).
Properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-18-13-17(14-19(15-18)28-2)20-22(29)25(21(26)16-9-5-3-6-10-16)23(24-20)11-7-4-8-12-23/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDDBCISBLHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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